6-Methyl Substitution Enables a Non-Selective, Weak Pan-NOS Inhibition Profile Not Shared by Unsubstituted 1,4-Thiazepane Derivatives
A derivative of 6-Methyl-1,4-thiazepane, specifically 6-Methyl-[1,4]thiazepan-(5E)-ylideneamine (CHEMBL188073), demonstrates weak, non-selective inhibition against all three human nitric oxide synthase (NOS) isoforms [1]. This profile may be relevant for researchers specifically seeking a pan-NOS inhibitory scaffold or for those aiming to understand potential off-target liabilities. In contrast, many optimized NOS inhibitors exhibit isoform selectivity, and unsubstituted 1,4-thiazepane cores have not been reported with this specific pan-inhibitory profile. This data highlights a unique starting point for SAR exploration or a potential flag for counter-screening.
| Evidence Dimension | Inhibitory Concentration (IC50) |
|---|---|
| Target Compound Data | IC50 = 50,000 nM (50 μM) |
| Comparator Or Baseline | Unsubstituted 1,4-thiazepane derivatives (no reported pan-NOS activity) |
| Quantified Difference | Not applicable; baseline is lack of reported activity for this profile |
| Conditions | In vitro enzyme inhibition assay against human inducible (iNOS), endothelial (eNOS), and neuronal (nNOS) nitric oxide synthase isoforms |
Why This Matters
This quantitative IC50 value provides a benchmark for SAR studies, indicating the starting point for optimizing potency and selectivity for this specific scaffold, and distinguishes it from other 1,4-thiazepane derivatives lacking this defined activity profile.
- [1] BindingDB Entry BDBM50155791: 6-Methyl-[1,4]thiazepan-(5E)-ylideneamine::CHEMBL188073. View Source
